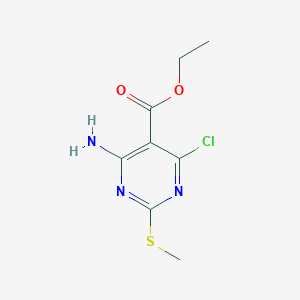
Ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is particularly interesting due to its potential pharmacological properties and its role as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate, urea, and substituted aldehydes under reflux conditions in the presence of a catalyst such as concentrated hydrochloric acid . The reaction proceeds through a series of steps, including condensation, cyclization, and substitution reactions, to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide to form substitution products.
Oxidation and Reduction: The methylthio group can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylamine, sodium phenoxide, sodium thiophenoxide, and various oxidizing and reducing agents. Reaction conditions typically involve solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating or the use of catalysts.
Major Products Formed
Major products formed from these reactions include various substituted pyrimidines, pyrimidinopyridones, and other fused heterocyclic compounds .
科学的研究の応用
Ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: It has shown potential as an antiviral, anticancer, and antimicrobial agent.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
- 4-amino-6-chloro-2-methylthiopyrimidine
- Pyrimidinopyridones
Uniqueness
Ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methylthio groups allows for versatile reactivity and potential pharmacological activities that may not be present in other similar compounds .
特性
分子式 |
C8H10ClN3O2S |
|---|---|
分子量 |
247.70 g/mol |
IUPAC名 |
ethyl 4-amino-6-chloro-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H10ClN3O2S/c1-3-14-7(13)4-5(9)11-8(15-2)12-6(4)10/h3H2,1-2H3,(H2,10,11,12) |
InChIキー |
UCCAUFBWHVHSFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(N=C1Cl)SC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















